Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)-
Description
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Properties
CAS No. |
36898-62-1 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H10N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8,13,17H |
InChI Key |
NRROWTRIINABOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)-, also known by its CAS number 36898-62-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₀N₂O₆
- Molecular Weight : 302.239 g/mol
- Structure : The compound features a hydroxyl group and two nitrophenyl groups attached to an ethanone backbone, contributing to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)- can be achieved through various organic synthesis methods. For instance, the reaction of appropriate phenolic compounds with acetic anhydride under controlled conditions has been reported to yield high purity and yield of the target compound .
Antioxidant Activity
Research indicates that compounds similar to Ethanone exhibit significant antioxidant properties. For example, studies have shown that derivatives of chalcones (which include structures similar to Ethanone) possess strong free radical scavenging abilities as assessed by assays such as DPPH and ABTS . These findings suggest that Ethanone may also exert antioxidant effects, potentially mitigating oxidative stress in biological systems.
Antimicrobial Properties
Ethanone derivatives have been evaluated for their antimicrobial activities against various pathogens. In one study, compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of related compounds. For instance, certain chalcone derivatives have shown antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and RPE (retinal pigment epithelium) cells . These studies suggest that Ethanone could similarly impact cancer cell viability through apoptosis induction or cell cycle arrest.
Case Studies
- Antioxidant Studies :
- Antimicrobial Efficacy :
- Anticancer Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
